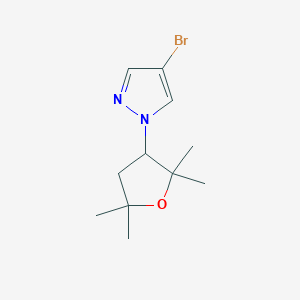
4-Bromo-1-(2,2,5,5-tetramethyltetrahydrofuran-3-YL)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom and a tetrahydro-2,2,5,5-tetramethyl-3-furanyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tetrahydro-2,2,5,5-tetramethyl-3-furanyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The tetrahydro-2,2,5,5-tetramethyl-3-furanyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while oxidation and reduction could lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the tetrahydro-2,2,5,5-tetramethyl-3-furanyl group.
1-(Tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole: Lacks the bromine atom.
Other substituted pyrazoles: May have different substituents at various positions on the pyrazole ring.
Uniqueness
The uniqueness of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole lies in its specific combination of substituents, which may impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17BrN2O |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
4-bromo-1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole |
InChI |
InChI=1S/C11H17BrN2O/c1-10(2)5-9(11(3,4)15-10)14-7-8(12)6-13-14/h6-7,9H,5H2,1-4H3 |
InChI Key |
IZXQZMORINOILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N2C=C(C=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
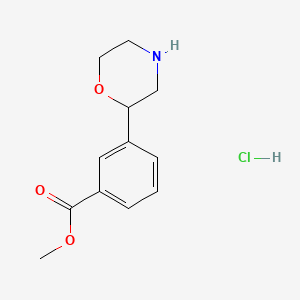
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
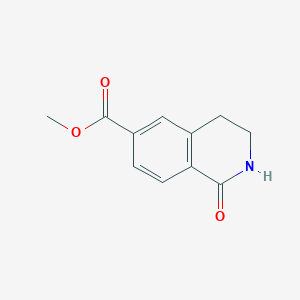
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
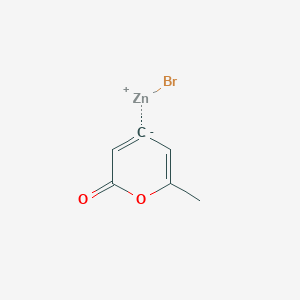

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
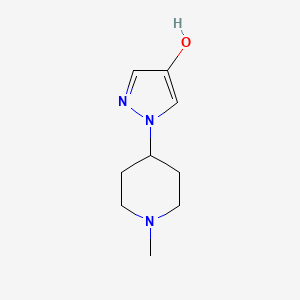
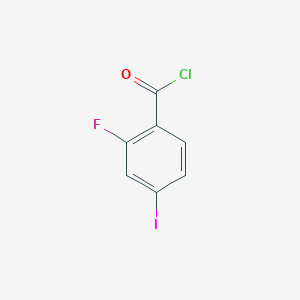
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
